N-Acetyl-D-alanylglycine
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Overview
Description
N-Acetyl-D-alanylglycine is a dipeptide compound composed of N-acetyl-D-alanine and glycine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-alanylglycine typically involves the following steps:
Protection of Amino Groups: The amino groups of D-alanine and glycine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected D-alanine is acetylated to form N-acetyl-D-alanine. This is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-alanylglycine can undergo several types of chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The acetyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Substitution Reactions: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: D-alanine and glycine.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
N-Acetyl-D-alanylglycine has several scientific research applications, including:
Biochemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Materials Science: It is used in the synthesis of peptide-based materials with unique properties.
Biotechnology: It is used in the development of biosensors and other biotechnological applications.
Mechanism of Action
The mechanism of action of N-Acetyl-D-alanylglycine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be recognized and processed by enzymes involved in peptide metabolism. The acetyl group may also play a role in modulating the compound’s activity by influencing its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: A monosaccharide derivative with applications in biochemistry and medicine.
N-Acetyl-D-alanine: A single amino acid derivative with similar acetylation.
N-Acetyl-D-glycine: Another single amino acid derivative with acetylation.
Uniqueness
N-Acetyl-D-alanylglycine is unique due to its dipeptide structure, which allows it to exhibit properties distinct from single amino acid derivatives. Its combination of N-acetyl-D-alanine and glycine provides a unique set of chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
34385-72-3 |
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Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-[[(2R)-2-acetamidopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(9-5(2)10)7(13)8-3-6(11)12/h4H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t4-/m1/s1 |
InChI Key |
OJEZODIGGOJWJW-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)C |
Origin of Product |
United States |
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